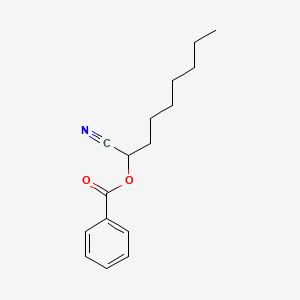
2-(1,3-Dithian-2-yl)-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithian-2-yl)-1-methyl-1H-indole is an organic compound that features both an indole and a dithiane moiety The indole structure is a common motif in many natural products and pharmaceuticals, while the dithiane group is often used as a protective group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithian-2-yl)-1-methyl-1H-indole typically involves the formation of the dithiane group followed by its attachment to the indole ring. One common method involves the reaction of 1,3-propanedithiol with a carbonyl compound in the presence of a Lewis acid catalyst to form the dithiane ring . This dithiane intermediate can then be reacted with an indole derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other industrial-scale equipment can help to optimize the reaction conditions and improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithian-2-yl)-1-methyl-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane group can be reduced back to the corresponding thiol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the indole ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(1,3-Dithian-2-yl)-1-methyl-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-Dithian-2-yl)-1-methyl-1H-indole depends on its specific application. In organic synthesis, the dithiane group acts as a protective group for carbonyl compounds, allowing for selective reactions to occur at other sites on the molecule . In biological systems, the indole moiety can interact with various enzymes and receptors, potentially leading to pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler compound with similar protective group properties.
1,3-Dithiolane: Another protective group used in organic synthesis.
Indole: The parent compound of the indole moiety, widely used in pharmaceuticals and natural products.
Uniqueness
2-(1,3-Dithian-2-yl)-1-methyl-1H-indole is unique in that it combines the properties of both the dithiane and indole groups. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
123371-54-0 |
|---|---|
Molecular Formula |
C13H15NS2 |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
2-(1,3-dithian-2-yl)-1-methylindole |
InChI |
InChI=1S/C13H15NS2/c1-14-11-6-3-2-5-10(11)9-12(14)13-15-7-4-8-16-13/h2-3,5-6,9,13H,4,7-8H2,1H3 |
InChI Key |
KLDYXDRWCDPQHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3SCCCS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






methanone](/img/structure/B14290381.png)

![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)





![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
![[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride](/img/structure/B14290432.png)
